molecular formula C38H50N6NaO9S+ B1139506 Grazoprevir sodium CAS No. 1425038-27-2

Grazoprevir sodium

Numéro de catalogue B1139506
Numéro CAS: 1425038-27-2
Poids moléculaire: 789.89
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Grazoprevir is an antiviral and NS3/4A protease inhibitor used to treat hepatitis C infections . It is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV) .


Synthesis Analysis

The development of Grazoprevir was successful due to key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .


Molecular Structure Analysis

The chemical formula of Grazoprevir sodium is C38H49N6NaO9S . Its exact mass is 788.32 and its molecular weight is 788.890 .


Chemical Reactions Analysis

The medicinal chemistry route for Grazoprevir generally follows the synthetic sequence used for previous compounds . The synthesis starts from 4-methoxy-phenylenediamine hydrochloride .


Physical And Chemical Properties Analysis

Grazoprevir sodium has a molecular weight of 788.89 . It is used in pharmaceutical applications .

Applications De Recherche Scientifique

1. Efficacy in Hepatitis C and HIV Co-infection

Grazoprevir, combined with elbasvir, demonstrates efficacy in patients with Hepatitis C Virus (HCV) and HIV co-infection. It shows a high rate of sustained virological response, suggesting its effectiveness and tolerance in this demographic (Rockstroh et al., 2015).

2. Impact of HCV NS5A Polymorphisms on Efficacy

Grazoprevir's efficacy can be influenced by baseline HCV genetic variants, particularly those encoding amino acid polymorphisms in NS5A. This underscores the importance of pre-treatment resistance analyses to optimize treatment selection (Komatsu et al., 2017).

3. Treatment of Chronic HCV Genotype-1 Infection

In chronic HCV genotype-1 infection, grazoprevir combined with elbasvir and ribavirin offers a promising treatment option, especially for patients who have failed earlier therapy. This combination has shown high success rates in achieving sustained virological response (Forns et al., 2015).

4. Potential Role in COVID-19 Treatment

A computational study indicated that grazoprevir might inhibit both viral entry and replication in COVID-19, targeting multiple pathways. This suggests a potential role for grazoprevir in COVID-19 treatment, warranting further clinical investigation (Behera et al., 2021).

5. High Cure Rates in HIV/Hepatitis C Co-infected Men

Grazoprevir-elbasvir, with or without ribavirin, achieves high cure rates in HIV/Hepatitis C co-infected men who have sex with men. This treatment approach, guided by baseline resistance-associated substitutions, is effective and has an excellent safety profile (Braun et al., 2018).

6. Use in Difficult-to-Treat Patients with Chronic HCV

Grazoprevir/elbasvir shows effectiveness in real-world scenarios, especially in previously difficult-to-treat patients, including those with chronic kidney diseases, HIV co-infection, and cirrhosis (Zarębska-Michaluk et al., 2019).

7. Combination with Peginterferon and Ribavirin

Grazoprevir, when combined with peginterferon and ribavirin, is effective in treatment-naive patients with HCV genotype 1 infection. This combination shows rapid and sustained suppression of HCV RNA (Lagging et al., 2016).

Safety And Hazards

Grazoprevir may cause damage to organs (Liver, Testis) through prolonged or repeated exposure if swallowed . It is recommended not to breathe dust and to get medical attention if you feel unwell .

Orientations Futures

While Grazoprevir is primarily approved for Hepatitis C Virus (HCV), it has been studied for its potential use in the treatment of COVID-19 . It has shown promise in inhibiting viral entry and replication of the novel coronavirus .

Propriétés

IUPAC Name

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKZBIVJZNPHGU-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49N6NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grazoprevir sodium

CAS RN

1425038-27-2
Record name Grazoprevir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grazoprevir sodium
Reactant of Route 2
Grazoprevir sodium
Reactant of Route 3
Grazoprevir sodium
Reactant of Route 4
Reactant of Route 4
Grazoprevir sodium
Reactant of Route 5
Grazoprevir sodium
Reactant of Route 6
Grazoprevir sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.